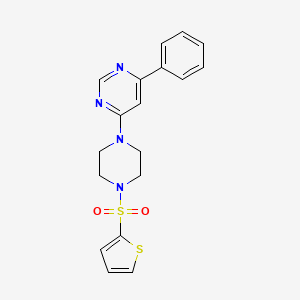

4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine

Description

4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is a trisubstituted pyrimidine derivative featuring:

- Phenyl group at position 4 of the pyrimidine ring.

- Piperazine moiety at position 6, further substituted with a thiophene-2-sulfonyl group.

This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural versatility and bioactivity .

Properties

IUPAC Name |

4-phenyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S2/c23-26(24,18-7-4-12-25-18)22-10-8-21(9-11-22)17-13-16(19-14-20-17)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFYFILYSFZWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core One common method involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions to form the pyrimidine ring The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the thiophen-2-ylsulfonyl group can be added via a sulfonylation reaction using thiophene-2-sulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis . These effects are mediated through its binding to active residues of proteins such as ATF4 and NF-kB, leading to the modulation of their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Pyrimidine Core

Key Structural Variations:

Key Observations:

Position 6 Substituents: Morpholine (e.g., CID891729) and piperazine (e.g., ) are common heterocyclic substituents. Replacement of morpholine with piperidine or piperazine (e.g., TG6–264, TG6–268) in EP2 PAMs abolished activity, emphasizing the critical role of the heterocycle’s electronic and steric properties .

Position 4 Substituents :

- Phenyl groups (as in the target compound and CID891729) are common, but substitution with electron-donating groups (e.g., 3,4-dimethoxyphenyl in CID2992168) or halogens (e.g., chlorine in ) modulates potency and selectivity .

Bioactivity Trends :

- EP2 PAM activity is highly sensitive to substituent geometry. For example, para-fluorobenzamide in 2-piperidinyl phenyl benzamides significantly enhances fold shifts compared to meta/ortho substitutions .

Biological Activity

4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine (CAS Number: 1351633-21-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and potential applications.

The molecular formula of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine is with a molecular weight of 386.5 g/mol. The compound features a pyrimidine core substituted with a phenyl group and a piperazine moiety linked to a thiophenesulfonyl group, which may contribute to its biological properties.

Antiviral Activity

Research indicates that compounds similar to 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine exhibit significant antiviral activity, particularly against Chikungunya virus (CHIKV). A study found that modifications in the piperazine linker led to enhanced antiviral effects, with selectivity indices greater than 61 for certain analogues . The compound's structure allows for interaction with viral proteins, potentially inhibiting viral replication.

Synthesis

The synthesis of 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine typically involves a multi-step process:

- Formation of the Pyrimidine Core : Starting from substituted pyrimidines, reactions are conducted under microwave conditions to enhance yields.

- Piperazine Attachment : The piperazine ring is introduced through nucleophilic substitution, often yielding high purity products.

- Sulfonamide Formation : The final step involves the introduction of the thiophenesulfonyl group, which is crucial for biological activity.

This synthetic route allows for the modification of various substituents to optimize biological activity.

Study on Antiviral Activity

In a comparative study involving several pyrimidine derivatives, it was found that modifications to the ethylamine side chain significantly influenced antiviral potency against CHIKV. The optimized compounds demonstrated broad-spectrum antiviral activity across multiple strains .

Evaluation Against Mycobacterium tuberculosis

Another study focused on related compounds showed promising results against Mycobacterium tuberculosis. Five compounds exhibited significant activity with IC90 values ranging from 3.73 to 4.00 μM, indicating potential for further development in anti-tubercular therapies .

Data Summary

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Antiviral Activity | Antibacterial Activity |

|---|---|---|---|---|---|

| 4-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine | 1351633-21-0 | C18H18N4O2S2 | 386.5 g/mol | Significant against CHIKV (SI > 61) | Potential against M. tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.